molecular formula C6H8N2O2S B034636 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid CAS No. 110859-69-3

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid

Cat. No.: B034636
CAS No.: 110859-69-3
M. Wt: 172.21 g/mol
InChI Key: STAHVMUZZJQAEQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research indicates that derivatives of thiazole, including compounds similar to 4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid, are used in synthesizing functionalized imidazo[2,1‐b]thiazoles, thiazolo[3,2‐a]pyrimidines, and other heterocyclic structures. These syntheses are crucial for developing compounds with varied biological activities. For instance, the reaction of thiazole derivatives with amines has led to the creation of primary and secondary amide derivatives, showcasing the compound's utility in synthesizing complex heterocyclic frameworks (L. Peterlin-Mašič et al., 2000).

Pharmaceutical Research

In pharmaceutical research, modifications of the thiazole structure, as seen in this compound, have been explored for creating compounds with potential therapeutic effects. Though the focus here is not on the drug's dosage or side effects, the structural modifications and reactions these compounds undergo are pivotal in discovering new therapeutic agents. For example, the creation of basic esters of thiazole carboxylic acids has been investigated for their pharmacological properties, indicating the role of thiazole derivatives in developing drugs with spasmolytic properties (M. Chance et al., 1946).

Advanced Organic Synthesis

Thiazole derivatives, including this compound, are utilized in advanced organic synthesis processes. These compounds serve as intermediates in the synthesis of various heterocyclic compounds and have been used to create constrained heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins such as helices and β-sheets. This application underscores the compound's versatility in designing mimics of biological macromolecules (L. Mathieu et al., 2015).

Chemical Transformations and Reactivity

The reactivity of thiazole derivatives provides insights into their potential applications in synthesizing new chemical entities. For instance, studies on the proton-induced ring transformation of imino-thiocarbamoyl-thiazoline derivatives showcase the dynamic chemical behavior of thiazole compounds under various conditions, leading to the formation of structurally diverse products. This aspect highlights the compound's utility in exploring chemical reactivity and synthesizing novel heterocyclic structures (Yuichi Yamamoto et al., 1984).

Properties

IUPAC Name

4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10)11-6(7-2)8-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAHVMUZZJQAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353467
Record name 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110859-69-3
Record name 4-methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.